molecular formula C11H15N B8568117 1,4-Dimethyl-1,2,3,4-tetrahydro-isoquinoline

1,4-Dimethyl-1,2,3,4-tetrahydro-isoquinoline

Cat. No. B8568117
M. Wt: 161.24 g/mol
InChI Key: ICXDKWHGNNFJOU-UHFFFAOYSA-N
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Patent
US05686458

Procedure details

In accordance with the same procedures as in Preparation 1-1, except that 14.5 ml of β-methylphenethyl-amine(0.1M) and 7.8 ml of acetyl chloride(0.11M) were used as starting materials, 6.6 g of the title compound was prepared.
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH2:3][NH2:4].[C:11](Cl)(=O)[CH3:12]>>[CH3:11][CH:12]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:2]([CH3:1])[CH2:3][NH:4]1

Inputs

Step One
Name
Quantity
14.5 mL
Type
reactant
Smiles
CC(CN)C1=CC=CC=C1
Step Two
Name
Quantity
7.8 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In accordance with the same procedures as in Preparation 1-1

Outcomes

Product
Name
Type
product
Smiles
CC1NCC(C2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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